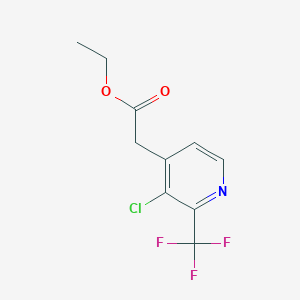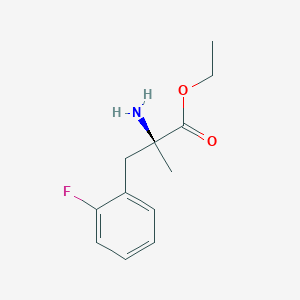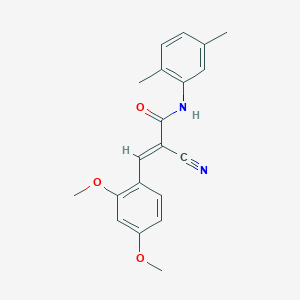![molecular formula C8H9F3N2 B14859593 1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine](/img/structure/B14859593.png)
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 3-position of the pyridine ring, along with a methanamine group at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Amination: The methanamine group can be introduced through nucleophilic substitution reactions using reagents like ammonia (NH3) or primary amines.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Addition: Addition reactions can occur at the pyridine ring, particularly at positions activated by the trifluoromethyl group.
Common reagents and conditions used in these reactions include solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and catalysts such as palladium (Pd) or platinum (Pt). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine can be compared with other similar compounds, such as:
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]ethanamine: Similar structure but with an ethanamine group instead of methanamine.
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]propanamine: Similar structure but with a propanamine group instead of methanamine.
1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]butanamine: Similar structure but with a butanamine group instead of methanamine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[3-methyl-5-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-6(8(9,10)11)4-13-7(5)3-12/h2,4H,3,12H2,1H3 |
InChI Key |
RKWKJCCOBIKFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone](/img/structure/B14859511.png)

![6-(Chloromethyl)[1,3]dioxolo[4,5-F][1,3]benzoxazole](/img/structure/B14859543.png)

![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)









